molecular formula C17H13F3OS B13102334 4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

Cat. No.: B13102334
M. Wt: 322.3 g/mol
InChI Key: WRROVNGHNGCHOY-UHFFFAOYSA-N
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Description

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain with a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method involves the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylphenyl compound is then subjected to further reactions to introduce the propyl and thiobenzaldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the biological activity of compounds by improving metabolic stability and lipid solubility, which facilitates membrane permeability. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C13H10F3OS
  • Molecular Weight : 273.28 g/mol

The presence of the trifluoromethyl group is significant in influencing the compound's biological properties.

Research indicates that compounds with trifluoromethyl groups can engage in various interactions with biological targets, such as:

  • Hydrogen Bonding : The electronegative fluorine atoms can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
  • Pi-Pi Interactions : The aromatic nature of the phenyl groups allows for stacking interactions with nucleobases or amino acids, potentially influencing enzyme activity.

In Vitro Studies

  • Antioxidant Activity :
    • Compounds similar to this compound have shown significant free radical scavenging abilities. For instance, derivatives were tested against reactive oxygen species (ROS) and exhibited promising antioxidant effects, which are crucial for preventing oxidative stress-related diseases .
  • Enzyme Inhibition :
    • In studies evaluating enzyme inhibition, compounds with similar structures demonstrated moderate inhibitory activity against cholinesterases (AChE and BChE), which are relevant in treating Alzheimer's disease. The IC50 values ranged from 10.4 μM to 24.3 μM for various derivatives .
  • Cytotoxicity :
    • The cytotoxic effects of related compounds have been assessed against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). These studies revealed that certain derivatives exhibited selective cytotoxicity, indicating potential as anticancer agents .

Case Study 1: Inhibition of COX Enzymes

A study focused on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) revealed that derivatives of this compound displayed significant inhibitory activity. The inhibition profile suggested that these compounds could be developed as anti-inflammatory agents due to their ability to reduce prostaglandin synthesis .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of similar thiobenzaldehyde derivatives against various bacterial strains. Results indicated that these compounds exhibited bactericidal effects, particularly against Gram-positive bacteria, suggesting their potential use as novel antimicrobial agents .

Data Tables

Biological ActivityCompoundIC50 (μM)Notes
AChE Inhibition4-Trifluoromethyl Derivative10.4Moderate inhibition
BChE Inhibition4-Trifluoromethyl Derivative13.2Moderate inhibition
COX-2 InhibitionSimilar DerivativeN/ASignificant inhibition
Antioxidant ActivityVarious DerivativesN/AEffective ROS scavenging

Properties

Molecular Formula

C17H13F3OS

Molecular Weight

322.3 g/mol

IUPAC Name

4-[3-oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

InChI

InChI=1S/C17H13F3OS/c18-17(19,20)15-8-6-14(7-9-15)16(21)10-5-12-1-3-13(11-22)4-2-12/h1-4,6-9,11H,5,10H2

InChI Key

WRROVNGHNGCHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C=S

Origin of Product

United States

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